UNC10217938A Demonstrates Significantly Superior SSO Enhancement Potency Compared to Retro-1
In a head-to-head comparison using the HeLaLuc705 splice-switching assay, UNC10217938A demonstrates markedly superior enhancement of oligonucleotide activity compared to the well-known enhancer Retro-1 [1]. While both compounds enhance SSO activity relative to baseline, UNC10217938A achieves substantially higher fold-induction at significantly lower concentrations. At 10 µM, UNC10217938A provides a 60-fold enhancement in luciferase induction, and this increases to 220-fold at 20 µM. In contrast, Retro-1 requires a much higher concentration of 100 µM to achieve only an 11-fold enhancement [1]. This represents a 20-fold improvement in potency and a 20-fold improvement in maximum efficacy at their respective optimal concentrations. The study further notes that UNC10217938A is 'substantially more effective and potent' than Retro-1 across the entire 5-25 µM range tested [1].
| Evidence Dimension | Fold-enhancement of SSO-mediated luciferase induction |
|---|---|
| Target Compound Data | 60-fold enhancement at 10 µM; 220-fold enhancement at 20 µM |
| Comparator Or Baseline | Retro-1: 11-fold enhancement at 100 µM |
| Quantified Difference | At 10 µM, UNC10217938A achieves 5.45-fold higher enhancement than Retro-1's maximum; Retro-1 requires 5-fold higher concentration for 5.45-fold lower effect |
| Conditions | HeLaLuc705 cells; splice-switching oligonucleotide (SSO) assay |
Why This Matters
This >5-fold superiority in both potency and efficacy directly translates to lower required compound concentrations in experimental and therapeutic applications, reducing potential off-target effects and improving cost-efficiency in large-scale studies.
- [1] Yang B, et al. High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. Nucleic Acids Res. 2015 Feb 27;43(4):1987-96. PMID: 25589544. View Source
